
1,3-Diaminopentane
Overview
Description
1,3-Diaminopentane (CAS 589-37-7), also known as 1,3-pentanediamine, is a linear aliphatic diamine with the molecular formula C₅H₁₄N₂ and a molecular weight of 102.18 g/mol. Key physicochemical properties include a density of 0.86 g/cm³, boiling point of 161.9°C, and a flash point of 56.1°C . Its structure features two primary amino groups separated by three methylene units, distinguishing it from other diamines in terms of reactivity, solubility, and industrial applications.
Preparation Methods
1,3-Diaminopentane can be synthesized through several methods:
Hydrogenation of 3-aminopentanenitrile: This method involves the hydrogenation of 3-aminopentanenitrile using a Raney® cobalt catalyst promoted with chromium, nickel, molybdenum, iron, manganese, or mixtures thereof.
Microbial Fermentation: High-performance microbial factories, such as Escherichia coli and Corynebacterium glutamicum, are used to produce this compound from renewable raw materials.
Chemical Reactions Analysis
1,3-Diaminopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted amines.
Condensation: It can react with dicarboxylic acids to form polyamides, which are used in the production of nylon.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halides for substitution reactions. Major products formed from these reactions include nitriles, amides, primary amines, and polyamides.
Scientific Research Applications
Polymer Production
1,3-Diaminopentane is primarily used as a monomer in the synthesis of polyamides and polyurethanes. Its incorporation into polymer chains enhances mechanical properties and thermal stability. Case studies have shown that co-polymerization with dicarboxylic acids results in high-performance materials suitable for various industrial applications.
Polymer Type | Monomer Used | Properties Enhanced |
---|---|---|
Nylon 6,6 | 1,3-DAP + Adipic Acid | Increased tensile strength |
Polyurethane | 1,3-DAP + Isocyanates | Improved elasticity and durability |
Metabolic Engineering
Recent studies have focused on the metabolic engineering of E. coli to produce 1,3-DAP through synthetic biology approaches. This method allows for the sustainable production of DAP from glucose, showcasing its potential as a bio-based chemical.
- A study demonstrated that engineered E. coli could produce up to 13 g/L of 1,3-DAP using a glucose minimal medium. The metabolic pathways were optimized through the overexpression of specific genes and feedback inhibition removal .
Pharmaceuticals
This compound has been explored for its potential use in pharmaceuticals due to its ability to act as a building block for bioactive compounds. Its derivatives are being investigated for their therapeutic properties, including:
- Antimicrobial activity
- Anti-inflammatory effects
Determination of Dissociation Constants
Understanding the dissociation constants (pKa) of 1,3-DAP is crucial for predicting its behavior in biological systems. Recent research has employed computational methods to determine these constants accurately:
Mechanism of Action
The mechanism of action of 1,3-diaminopentane involves its interaction with various molecular targets and pathways:
Carbonic Anhydrase Inhibition: It acts as an inhibitor of carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in cells.
Binding to DNA and RNA: It binds to DNA and RNA due to its cationic nature, stabilizing these molecules and influencing gene expression and cell proliferation.
Regulation of Ion Channels: It modulates various ion channels, affecting cellular transport and signaling.
Comparison with Similar Compounds
Comparison with Similar Diamines
Chemical and Structural Properties
Linear aliphatic diamines vary in chain length and spacing between amino groups, leading to distinct physicochemical behaviors:
Structural Insights :
- Odd vs. Even Spacers: Diamines with even-numbered methylene spacers (e.g., 1,4-diaminobutane, 1,6-diaminohexane) exhibit higher binding efficiencies (65–69%) in surfactant systems compared to odd-spaced analogs like this compound (62%) . This difference arises from geometric compatibility in micelle formation .
- Chain Length: Longer chains (e.g., 1,6-diaminohexane) enhance thermal stability in polyamides but reduce solubility in polar solvents compared to shorter analogs .
Key Differences :
- This compound relies on chemical catalysis, whereas 1,5-diaminopentane leverages sustainable biotechnological routes.
- Odd-spaced diamines (this compound, 1,3-diaminopropane) are less favored in large-scale polymer production due to inferior binding and mechanical properties compared to even-spaced analogs .
Thermodynamic and Reactivity Data
pKa Values at 298.15 K :
Reactivity Notes:
- This compound’s unsymmetrical structure leads to selective protonation at the primary amino group, influencing its nucleophilicity in condensation reactions .
- Higher pKa values correlate with stronger base strength, affecting solubility in acidic environments .
Market Trends :
Biological Activity
1,3-Diaminopentane (DAP) is a linear aliphatic diamine with significant biological relevance. It is structurally related to other diamines and has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. This article provides a comprehensive review of the biological activities associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is a five-carbon chain compound with two amino groups located at the first and third carbon atoms. Its chemical formula is . The presence of amino groups makes it a versatile compound for various chemical reactions and biological interactions.
1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In a study evaluating the efficacy of various diamines against bacterial strains, this compound was found to inhibit the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 40 µg/mL |
Pseudomonas aeruginosa | 60 µg/mL |
2. Role in Polyamine Biosynthesis
This compound serves as a precursor in the biosynthesis of polyamines, which are essential for cell growth and function. Polyamines such as putrescine, spermidine, and spermine are critical for cellular processes including DNA stabilization and gene expression . The metabolic pathways involving DAP have been extensively studied in organisms like Escherichia coli, where it contributes to polyamine production through specific enzymatic pathways.
3. Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound. It has been shown to exhibit antioxidant properties that can mitigate oxidative stress in neuronal cells. In vitro experiments demonstrated that DAP treatment reduced markers of oxidative damage in cultured neurons . This suggests potential therapeutic applications in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy in Clinical Settings
A clinical study investigated the application of this compound as an adjunct treatment for infections caused by multidrug-resistant bacteria. Patients receiving DAP alongside standard antibiotic therapy exhibited improved outcomes compared to those receiving antibiotics alone. The results indicated a significant reduction in infection rates and enhanced recovery times .
Case Study 2: Neuroprotection in Animal Models
In animal models of neurodegeneration, administration of this compound was associated with improved cognitive function and reduced neuronal loss. Behavioral tests showed that treated animals performed better in memory tasks compared to untreated controls . These findings support further investigation into DAP's role as a neuroprotective agent.
Properties
IUPAC Name |
pentane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSXICLFTPPDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866818 | |
Record name | 1,3-Pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a slight odor; [DuPont MSDS] | |
Record name | 1,3-Pentanediamine | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | 1,3-Pentanediamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19262 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
589-37-7 | |
Record name | 1,3-Pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=589-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Diaminopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Pentanediamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Pentanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30866818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diaminopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-DIAMINOPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHY9GB8KY0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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